molecular formula C13H14N2 B15101563 4-Ethyl-6-methyl-2-phenylpyrimidine CAS No. 73387-61-8

4-Ethyl-6-methyl-2-phenylpyrimidine

Cat. No.: B15101563
CAS No.: 73387-61-8
M. Wt: 198.26 g/mol
InChI Key: INKMRJQMSZBLIE-UHFFFAOYSA-N
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Description

4-Ethyl-6-methyl-2-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of ethyl, methyl, and phenyl substituents at positions 4, 6, and 2, respectively. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-6-methyl-2-phenylpyrimidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a ZnCl₂-catalyzed three-component coupling reaction can be used to synthesize pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH₄I to promote a three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal under metal- and solvent-free conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-6-methyl-2-phenylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include pyrimidine N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives, depending on the specific reaction and reagents used.

Scientific Research Applications

4-Ethyl-6-methyl-2-phenylpyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-6-methyl-2-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

73387-61-8

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

4-ethyl-6-methyl-2-phenylpyrimidine

InChI

InChI=1S/C13H14N2/c1-3-12-9-10(2)14-13(15-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

InChI Key

INKMRJQMSZBLIE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC(=C1)C)C2=CC=CC=C2

Origin of Product

United States

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